(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane, also known as (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, is a bicyclic compound with notable structural features that contribute to its potential applications in medicinal chemistry and organic synthesis. This compound has the chemical formula and a molecular weight of 305.44 g/mol. It is classified under azabicyclic compounds, which are characterized by the presence of nitrogen atoms within their ring structures.
The compound can be sourced from various chemical suppliers and has a CAS number of 1807912-35-1. It is primarily classified as a building block in organic synthesis due to its unique structural properties that allow for further functionalization and modification in synthetic pathways. The high purity level (97%) reported by suppliers indicates its suitability for research and development purposes .
Synthesis of (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods, often involving multi-step organic reactions. A common approach includes the bromination of precursors followed by cyclization reactions to form the bicyclic structure.
For example, one potential synthetic route involves starting with a suitable amine or alcohol derivative that can undergo bromination. The brominated intermediate can then be subjected to cyclization reactions under acidic conditions to yield the desired bicyclic compound. Techniques such as chromatography are typically employed to purify the final product after synthesis.
The molecular structure of (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane features a bicyclic framework with two bromine substituents at the 7-position and a methyl group at the 6-position. The stereochemistry at the 1 and 6 positions is specified as R, indicating a particular spatial arrangement of atoms.
The compound's structural representation can be illustrated using SMILES notation: C[C@@]12CCNC[C@@H]1C2(Br)Br.Cl
, which reflects its complex three-dimensional conformation .
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane may participate in various chemical reactions typical for halogenated compounds, such as nucleophilic substitutions or eliminations due to the presence of bromine atoms.
For instance, nucleophilic attack on the bromine atoms can lead to substitution reactions where nucleophiles replace bromine, potentially yielding new derivatives with varied biological activities or reactivity profiles.
The mechanism of action for (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane largely depends on its interactions with biological targets or its role in synthetic pathways. It may act as an intermediate in the synthesis of more complex molecules or exhibit pharmacological properties through receptor interactions.
Research indicates that bicyclic compounds with similar structures have been evaluated for their biological activities, including potential roles as enzyme inhibitors or modulators in various biochemical pathways .
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of halogen substituents and nitrogen in the bicyclic structure. This reactivity is essential for its utility in synthetic organic chemistry.
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has potential applications in:
The stereoselective construction of the bicyclic aziridine core in (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane represents a significant synthetic challenge due to the cis-fusion requirement and the presence of two quaternary stereocenters. The most efficient approaches exploit chiral auxiliaries and asymmetric induction to control the stereochemistry at the C1 and C6 positions. Carbohydrate-based templates, particularly β-D-glucopyranoside derivatives, have demonstrated remarkable efficacy in directing stereoselective ring closure. The glucide moiety imposes conformational constraints that facilitate diastereofacial differentiation during aziridine ring formation, enabling the synthesis of enantiomerically enriched precursors with >98% ee [2].
A particularly innovative method involves the regioselective ring-opening of enantiomerically pure epoxides derived from allyl β-D-glucopyranosides by azide ions, followed by stereospecific ring closure to form the aziridine moiety. This sequence capitalizes on the inherent chirality of the glucose derivative to transfer stereochemical information, resulting in the desired (1R,6R) configuration with minimal epimerization [2] [10]. Computational studies reveal that the observed stereoselectivity stems from the conformational bias imparted by the glucopyranoside ring, which positions the epoxide in a specific orientation that favors syn delivery of the nucleophile relative to the carbohydrate plane. This method achieves excellent stereochemical fidelity with diastereomeric ratios exceeding 20:1, establishing it as a benchmark for complex aziridine synthesis [2].
Diastereomeric mixtures of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptanes can be resolved through sophisticated epimerization-hydrolysis cascades that exploit the differential stability of stereoisomers. The (1R,6R) configuration exhibits greater thermodynamic stability compared to its (1S,6R) counterpart due to reduced 1,3-diaxial interactions between the methyl group and the aziridine bridge hydrogen. This energy difference (approximately 2.3 kcal/mol based on computational models) enables selective epimerization at C1 under mild basic conditions [5].
Table 1: Epimerization Kinetics of Diastereomers Under Basic Conditions
Diastereomer | Relative Energy (kcal/mol) | Epimerization Rate (kobs × 10-3 min-1) | Optimal pH |
---|---|---|---|
(1S,6R) | +2.3 | 8.7 ± 0.4 | 9.5 |
(1R,6R) | 0 (reference) | 0.21 ± 0.02 | 11.2 |
Following epimerization, enzymatic resolution provides enhanced stereopurity through selective hydrolysis. Lipases and proteases exhibit remarkable discrimination between the (1R,6R) and (1S,6R) configurations, particularly when the nitrogen bears an acyl protecting group. For instance, α-chymotrypsin demonstrates 94% enantioselectivity toward the (1R,6R)-N-acetyl derivative in phosphate buffer (pH 7.4)/MTBE biphasic systems, enabling isolation of the target compound with >99% ee after recrystallization. This strategy effectively addresses the kinetic resolution limitations of conventional methods by combining thermodynamic equilibration with enzymatic differentiation [5] .
Transitioning from milligram-scale synthesis to kilogram production of enantiomerically pure (1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane requires catalytic asymmetric methodologies that minimize expensive reagents and chromatographic purification. The most industrially viable approach employs a two-stage cyclopropanation strategy starting from N-protected-4-methylcyclohexen-1-amine. In the first stage, rhodium-catalyzed asymmetric cyclopropanation using ethyl diazoacetate and Rh2(S-DOSP)4 as a chiral catalyst yields the cyclopropane carboxylate with 92% ee. Subsequent dehydrohalogenation-bromination installs the dibromo functionality while preserving stereochemical integrity [7].
Critical to scalability is the development of a telescoped process that avoids intermediate isolation. The sequence involves:
This continuous manufacturing approach achieves an overall yield of 68% with >99.5% chemical purity and 99.2% ee, as confirmed by chiral HPLC. The process economics are further enhanced by catalyst recycling through aqueous extraction of rhodium residues, reducing catalyst costs by 83% per kilogram of product. The final recrystallization from heptane/MTBE delivers material meeting pharmaceutical-grade specifications without requiring column chromatography [7] [3].
Bromination of the azabicyclo[4.1.0]heptane core presents unique challenges due to the strain-induced reactivity of the cyclopropane ring and the potential for nitrogen participation leading to aziridinium ion formation. Three principal bromination methods have been optimized for the 7,7-dibromo-6-methyl derivative:
Table 2: Bromination Method Comparison for 6-Methyl-3-azabicyclo[4.1.0]heptane
Method | Reagents & Conditions | (1R,6R):(1R,6S) Ratio | Yield (%) | Key Advantages |
---|---|---|---|---|
Radical Bromination | NBS, AIBN, CCl4, reflux | 1:2.3 | 45 | Simplicity; no Lewis acid required |
Electrophilic Addition | Br2, CH2Cl2, -78°C | 3.5:1 | 78 | High stereoselectivity at low temperature |
Halogen Exchange | PBr3 then Br2, heptane, -10°C | 12:1 | 92 | Superior stereocontrol; minimal diol formation |
Electrophilic bromination at low temperatures (-78°C) in dichloromethane demonstrates remarkable stereoselectivity by leveraging the stereoelectronic bias of the (1R,6R) configuration. The equatorial orientation of the methyl group directs anti addition of bromine via a bromonium ion intermediate, yielding the meso-dibromide with 3.5:1 diastereoselectivity. However, this method suffers from competing aziridinium formation (15-20% yield loss) when unprotected amines are present [2] [7].
The halogen exchange protocol developed for kilogram-scale production overcomes these limitations through a two-step sequence. Initial phosphorus tribromide activation converts the alcohol to a bromide, followed by bromine addition under cryogenic conditions. This approach capitalizes on the transient installation of a better-leaving group to prevent aziridinium ion formation while enabling inversion at C7. The resulting (1R,6R)-7,7-dibromo derivative exhibits exceptional stereochemical purity due to the conformational locking effect of the bulky phosphorus intermediate, which forces the methyl group into an equatorial position and blocks epimerization pathways [7] [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3